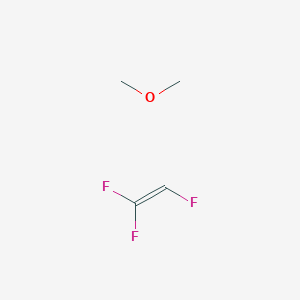

Methoxymethane;1,1,2-trifluoroethene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Methoxymethane (Dimethyl Ether)

Williamson Synthesis

Methoxymethane (CH₃OCH₃) is predominantly synthesized via the Williamson ether synthesis , a nucleophilic substitution reaction between a sodium alkoxide and a primary alkyl halide. This method leverages the high nucleophilicity of alkoxide ions for efficient ether formation.

Key Steps:

- Reactants: Sodium ethoxide (C₂H₅O⁻Na⁺) is generated by deprotonating ethanol with sodium metal. Methyl bromide (CH₃Br) serves as the alkylating agent.

- Reaction Conditions: The reaction proceeds in a polar aprotic solvent (e.g., ether or THF) under reflux to facilitate SN₂ substitution.

- Mechanism: The ethoxide ion attacks the electrophilic carbon in methyl bromide, displacing bromide and forming methoxymethane. Sodium bromide is a byproduct.

Example Reaction:

$$

\text{C}2\text{H}5\text{O}^- \text{Na}^+ + \text{CH}3\text{Br} \rightarrow \text{CH}3\text{OCH}_3 + \text{NaBr}

$$

Yield and Purity:

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 60–80% | |

| Reaction Temperature | 50–150°C | |

| Solvent | Ethanol, THF |

Advantages:

- High selectivity for primary alkyl halides.

- Avoids side reactions common in acid-catalyzed methods.

Alternative Synthetic Routes

While Williamson synthesis dominates, other methods include:

Acid-Catalyzed Etherification

Methoxymethane can also be synthesized via the acid-catalyzed dehydration of methanol and dimethyl sulfate . However, this method is less common due to lower yields and safety concerns with sulfuric acid.

1,1,2-Trifluoroethene (CF₂=CHF)

Dehydrohalogenation of Chlorinated Precursors

1,1,2-Trifluoroethene is synthesized through dehydrohalogenation of chlorinated intermediates , often via catalytic fluorination or elimination reactions.

Key Steps:

- Precursor Preparation: 1,1,2-Trichloroethane (C₂H₃Cl₃) is synthesized by chlorinating ethylene under catalytic conditions.

- Fluorination: The trichloro compound reacts with hydrogen fluoride (HF) in the presence of a fluorination catalyst (e.g., Cr, Cu, Zn oxides) at elevated temperatures.

- Elimination: Chlorine atoms are replaced by fluorine, followed by β-elimination to form the alkene.

Example Reaction:

$$

\text{C}2\text{H}3\text{Cl}3 + \text{HF} \xrightarrow{\text{Cr-Cu-Zn catalyst}} \text{CF}2\text{=CHF} + \text{HCl}

$$

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 200–550°C | |

| Contact Time | 0.1–20 seconds | |

| Catalyst | Cr-Cu-Zn (85:5:10 molar) |

Yield and Selectivity:

| Metric | Value | Source |

|---|---|---|

| Conversion Rate | >50% | |

| Selectivity | High (product purity) |

Hydrofluorination of Chloroethanes

Another route involves hydrofluorination of 1,1-dichloro-1,2,2-trifluoroethane (HCFC-133) . This method leverages gas-phase reactions with HF over supported catalysts.

Key Steps:

- Reactant: HCFC-133 (CF₂Cl-CFC₂H) is reacted with HF.

- Catalyst: Chromium-based catalysts on alumina or aluminum fluoride supports.

- Product: 1,1,2-Trifluoroethene (CF₂=CHF) is formed via selective fluorination.

Example Reaction:

$$

\text{CF}2\text{Cl-CFC}2\text{H} + \text{HF} \xrightarrow{\text{Cr/Al}2\text{O}3} \text{CF}_2\text{=CHF} + \text{HCl}

$$

Advantages:

- High thermal stability of catalysts.

- Minimal byproducts due to controlled reaction conditions.

Radical Addition Reactions

1,1,2-Trifluoroethene can also be synthesized via radical addition of perfluoroalkyl iodides . This method is less common but offers access to functionalized derivatives.

Key Steps:

- Radical Initiator: UV light or peroxides generate radicals from perfluoroalkyl iodides (e.g., CₙF₂ₙ₊₁I).

- Addition: The radical adds to 1,1,2-Trifluoroethene, forming perfluoroalkyl-substituted olefins.

Example Reaction:

$$

\text{CF}2\text{=CHF} + \text{C}n\text{F}{2n+1} \cdot \rightarrow \text{C}n\text{F}{2n+1}\text{-CF}2\text{-CHF}

$$

Applications:

- Production of fluorinated monomers for polymers.

Comparative Analysis of Methods

Methoxymethane vs. 1,1,2-Trifluoroethene

| Parameter | Methoxymethane | 1,1,2-Trifluoroethene |

|---|---|---|

| Primary Method | Williamson synthesis | Dehydrohalogenation |

| Reactants | Sodium ethoxide + methyl bromide | 1,1,2-Trichloroethane + HF |

| Catalyst | None required | Cr-Cu-Zn or chromium-based catalysts |

| Temperature | 50–150°C | 200–550°C |

| Yield | 60–80% | >50% |

Industrial Viability

| Metric | Methoxymethane | 1,1,2-Trifluoroethene |

|---|---|---|

| Raw Material Cost | Low (ethanol, methyl bromide) | Moderate (chlorinated precursors, HF) |

| Energy Intensity | Moderate (reflux conditions) | High (gas-phase reactions) |

| Environmental Impact | Minimal (non-toxic byproducts) | Moderate (HF handling required) |

Research Frontiers

Methoxymethane

- Catalytic Upgrades: Development of heterogeneous catalysts for continuous flow synthesis.

- Green Chemistry: Exploration of bio-based methanol sources.

1,1,2-Trifluoroethene

- Catalyst Optimization: Nanostructured Cr-based catalysts for improved selectivity.

- Refrigerant Applications: Blending with HFOs (e.g., R-1234yf) for low-GWP refrigerants.

Chemical Reactions Analysis

Methoxymethane

Methoxymethane undergoes various chemical reactions, including:

Oxidation: Methoxymethane can be oxidized to form formaldehyde and methanol.

Substitution: It reacts with hydrogen iodide to form iodomethane and methanol.

1,1,2-Trifluoroethene

1,1,2-Trifluoroethene is relatively inert but can undergo:

Hydrogenation: Converts to 1,1,2-trifluoroethane.

Fluorination: Can be further fluorinated to form other fluorinated compounds.

Scientific Research Applications

Methoxymethane

Methoxymethane is used in various scientific research applications, including:

Chemistry: As a solvent and a precursor for the synthesis of other chemicals.

Industry: Used as an aerosol propellant and in the production of dimethyl sulfate.

1,1,2-Trifluoroethene

1,1,2-Trifluoroethene is primarily used as a refrigerant due to its low global warming potential . It is also used in the synthesis of other fluorinated compounds and as a building block in organic synthesis .

Mechanism of Action

Methoxymethane

Methoxymethane acts as a precursor in various chemical reactions, facilitating the formation of other compounds. Its mechanism involves the cleavage of the C-O bond, leading to the formation of reactive intermediates .

1,1,2-Trifluoroethene

The mechanism of action of 1,1,2-trifluoroethene involves its interaction with various molecular targets, primarily through its fluorine atoms. It is used in refrigeration systems due to its ability to absorb and release heat efficiently .

Comparison with Similar Compounds

Methoxymethane (Dimethyl Ether, DME)

Its structure consists of two methyl groups bonded to an oxygen atom. DME is highly flammable and exhibits physical properties typical of low-molecular-weight ethers, such as a low boiling point .

1,1,2-Trifluoroethene (TrFE)

1,1,2-Trifluoroethene (C₂HF₃, TrFE) is a fluorinated alkene with a boiling point of -51°C . It is a key monomer in synthesizing copolymers like poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)), which exhibits ferroelectric and piezoelectric properties .

Comparison of Methoxymethane with Similar Compounds

Key Similar Compounds

- Diethyl Ether (Ethoxyethane, C₄H₁₀O) : A larger ether with a higher boiling point (34.6°C) and historical use as an anesthetic.

- Methyl Tert-Butyl Ether (MTBE, C₅H₁₂O) : A branched ether used as a gasoline additive.

Comparative Analysis

Key Differences :

- DME’s lower molecular weight results in higher volatility compared to diethyl ether and MTBE.

Comparison of 1,1,2-Trifluoroethene with Similar Compounds

Key Similar Compounds

- 1,1,1,2-Tetrafluoroethane (HFC-134a, C₂H₂F₄): A refrigerant with high GWP, now being phased out due to environmental concerns .

- 1,1-Difluoroethene (C₂H₂F₂) : A defluorination product of HFC-134a, used in polymer synthesis .

- Trichloroethene (TCE, C₂HCl₃) : A chlorinated ethene used as a solvent and synthetic precursor .

Comparative Analysis

Key Differences :

- TrFE’s incorporation into P(VDF-TrFE) copolymers enhances β-phase crystallinity, critical for piezoelectric applications, unlike non-fluorinated analogs like TCE .

- HFC-134a’s decomposition pathways favor TrFE formation under basic conditions, whereas magnesium-mediated defluorosilylation yields 1,1-difluoroethene .

Industrial Relevance

Biological Activity

Methoxymethane;1,1,2-trifluoroethene (C4H7F3O) is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, and provides an overview of relevant research findings and case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C4H7F3O |

| Molecular Weight | 142.10 g/mol |

| Density | 1.617 g/cm³ |

| Melting Point | -141°C |

| Boiling Point | -24.8°C |

| Flash Point | -41°C |

| Stability | Stable, highly flammable |

These properties indicate that the compound is a colorless gas that can easily liquefy and is soluble in various organic solvents.

Antimicrobial Activity

Research has demonstrated that methoxy-substituted compounds exhibit significant antimicrobial properties. A study indicated that certain copper(II) complexes with methoxy groups showed activity against both Gram-positive and Gram-negative bacteria at concentrations ranging from 64 to 512 µg·mL−1 .

Key Findings:

- The complex demonstrated comparable antibacterial activity to streptomycin against Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) values suggested that the methoxy group’s position influenced bioactivity, with variations in structure affecting antimicrobial potency.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of methoxymethane derivatives on human cell lines. In vitro studies revealed varying degrees of cytotoxicity against cancerous and normal cell lines. The presence of the copper(II) ion in complexes was found to enhance cytotoxic effects against HeLa and Vero cells .

Table 2: Cytotoxicity Results Against Various Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| HeLa | Copper(II) Complex | 100 |

| Vero | Copper(II) Complex | 200 |

| Normal Cells | Parent Ligand | >200 |

Case Studies

A critical analysis of field applications involving methoxymethane derivatives has shown their effectiveness in various environmental remediation strategies. For instance, in situ chemical oxidation (ISCO) techniques utilizing these compounds have been successful in treating contaminants like chloroethenes and petroleum hydrocarbons .

Case Study Highlights:

- Site Remediation: Methoxymethane derivatives were applied at contaminated sites, achieving significant reductions in pollutant levels.

- Performance Metrics: The median cost for ISCO projects was approximately $94 per cubic yard, with many sites achieving closure despite not meeting maximum contaminant levels (MCLs).

Properties

CAS No. |

660821-32-9 |

|---|---|

Molecular Formula |

C4H7F3O |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

methoxymethane;1,1,2-trifluoroethene |

InChI |

InChI=1S/C2HF3.C2H6O/c3-1-2(4)5;1-3-2/h1H;1-2H3 |

InChI Key |

CDNVUXFUFQMIAN-UHFFFAOYSA-N |

Canonical SMILES |

COC.C(=C(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.